Aminopirimidinas y derivados

Aminopyrimidines and their derivatives represent a diverse class of organic compounds with significant applications in the pharmaceutical, agricultural, and chemical industries. These molecules are characterized by a pyrimidine ring fused to an amino group, providing them with unique structural features that can be exploited for various purposes.

Structurally, aminopyrimidines feature a 2H-1,4-pyrimidinone moiety attached to one or more amino groups (N). These functional groups enable the compounds to exhibit diverse biological activities and reactivities. In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their ability to modulate various biological pathways. For instance, aminopyrimidines have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and DNA topoisomerase I, making them potential candidates for anticancer therapies.

In the agricultural sector, certain aminopyrimidine derivatives are used as herbicides due to their selective activity against specific weed species. Their design allows for targeted disruption of plant growth processes without significant impact on crops. Additionally, these compounds can serve as precursors in the synthesis of other valuable chemicals, showcasing their versatile nature in industrial applications.

Overall, the structural flexibility and functional diversity of aminopyrimidines and their derivatives make them valuable tools across multiple fields, offering exciting opportunities for innovation and development.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

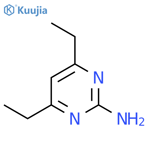

4,6-Diethylpyrimidin-2-amine | 776333-49-4 | C8H13N3 |

|

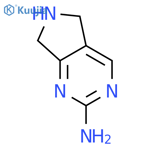

5H,6H,7H-pyrrolo3,4-dpyrimidin-2-amine | 707539-41-1 | C6H8N4 |

|

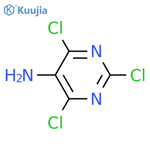

2,4,6-Trichloropyrimidin-5-amine | 91322-00-8 | C4H2Cl3N3 |

|

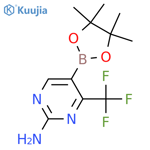

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | 944401-58-5 | C11H15BF3N3O2 |

|

2-(benzyloxy)pyrimidin-4-amine | 60722-67-0 | C11H11N3O |

|

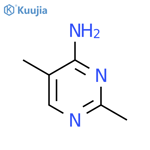

2,5-Dimethyl-4-pyrimidinamine | 73-70-1 | C6H9N3 |

|

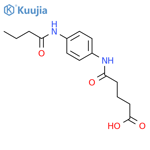

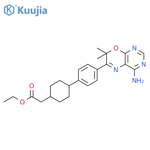

Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido-4,5-b1,4oxazin-6-yl)phenyl)cyclohexyl)acetate | 701232-19-1 | C24H30N4O3 |

|

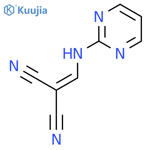

51991-88-9 | C8H5N5 | |

|

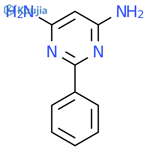

2-phenylpyrimidine-4,6-diamine | 52644-22-1 | C10H10N4 |

|

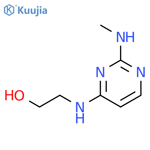

2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol | 476340-30-4 | C7H12N4O |

Literatura relevante

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Proveedores recomendados

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados